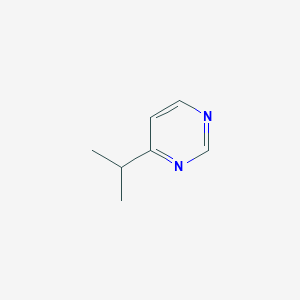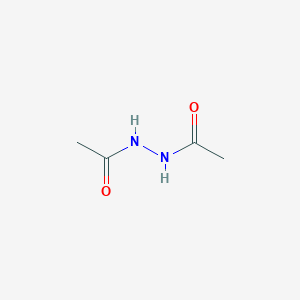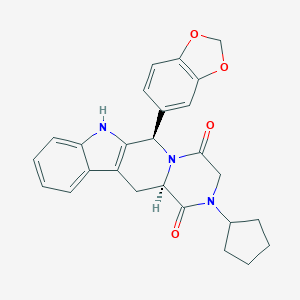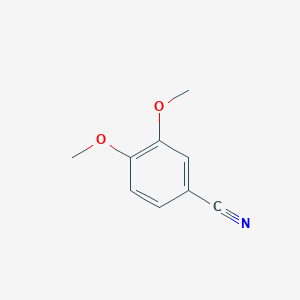![molecular formula C8H16N6O B145684 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine CAS No. 127016-04-0](/img/structure/B145684.png)
4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of triazine-based compounds and has been studied for its diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine is not fully understood. However, it is believed to act by inhibiting the biosynthesis of nucleic acids in microorganisms, thereby preventing their growth and replication.
Biochemische Und Physiologische Effekte
Studies have shown that 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine can have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including DNA polymerase and RNA polymerase. It has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine in lab experiments is its broad-spectrum activity against various microorganisms. It is also relatively easy to synthesize and can be obtained in good yield and purity. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine. One potential area of research is the development of new derivatives of this compound with improved activity and reduced toxicity. Another area of research is the investigation of its potential use in the treatment of various diseases, including cancer and viral infections. Additionally, the use of this compound as a herbicide and insecticide warrants further investigation, particularly in the development of more eco-friendly alternatives to current pesticides.
In conclusion, 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine is a promising compound with diverse biological activities and potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs, pesticides, and other useful applications.
Synthesemethoden
The synthesis of 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine can be achieved through various methods. One of the commonly used methods is the reaction of ethyl 4-amino-1,2,5-triazin-3-carboxylate with formaldehyde and methylamine in the presence of ethanol. The reaction yields the desired product in good yield and purity.
Wissenschaftliche Forschungsanwendungen
4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant antiviral, antibacterial, and antifungal activities. It has also been studied for its potential use as a herbicide and insecticide.
Eigenschaften
CAS-Nummer |
127016-04-0 |
|---|---|
Produktname |
4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine |
Molekularformel |
C8H16N6O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H16N6O/c1-4-10-6-11-7(14(3)9)13-8(12-6)15-5-2/h4-5,9H2,1-3H3,(H,10,11,12,13) |
InChI-Schlüssel |
AJLSAORMPSTFES-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)OCC)N(C)N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)OCC)N(C)N |
Synonyme |
1,3,5-Triazin-2-amine,4-ethoxy-N-ethyl-6-(1-methylhydrazino)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145616.png)







![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)
